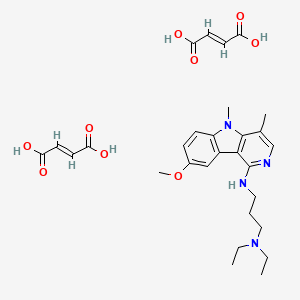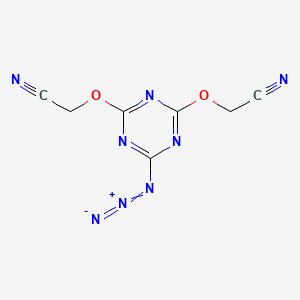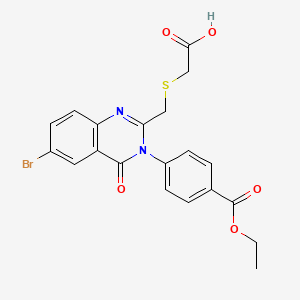
17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- is a synthetic steroidal compound. It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its unique structural modifications, including the presence of a chlorine atom at the 3-beta position and a methyl group at the 16-beta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Chlorination: Introduction of the chlorine atom at the 3-beta position.
Methylation: Addition of the methyl group at the 16-beta position.
Oxidation and Reduction: Various oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include the regulation of inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diyl 3-acetate 17-benzoate
- Pregn-5-en-20-one, 3,16-bis[(trimethylsilyl)oxy]-, O-methyloxime
- Pregn-5-ene-3-beta,16-alpha,20-alpha-triol
Uniqueness
What sets 17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- apart from similar compounds is its specific structural modifications, which confer unique chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions enhances its reactivity and potential therapeutic applications.
Properties
CAS No. |
96478-59-0 |
|---|---|
Molecular Formula |
C22H33ClO |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-chloro-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H33ClO/c1-13-11-19-17-6-5-15-12-16(23)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)24/h5,13,16-20H,6-12H2,1-4H3/t13-,16-,17+,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
NFYMGEGTTYAURK-RGEWOSBMSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@@H]1C(=O)C)C)C)Cl |
Canonical SMILES |
CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


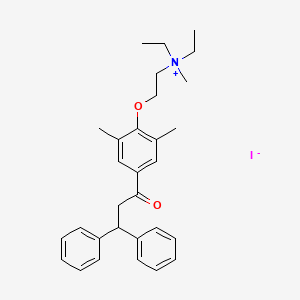
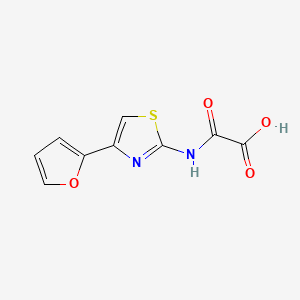
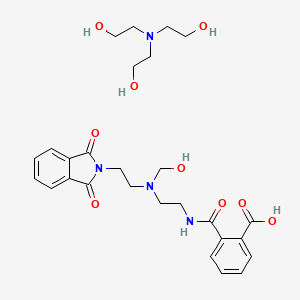
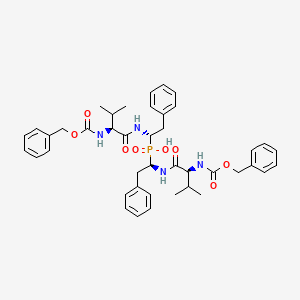
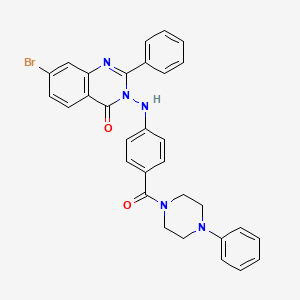

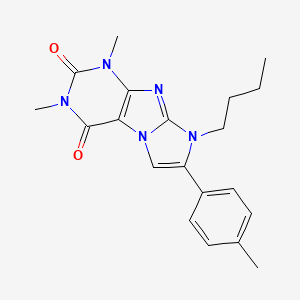
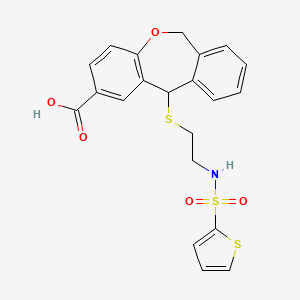
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)
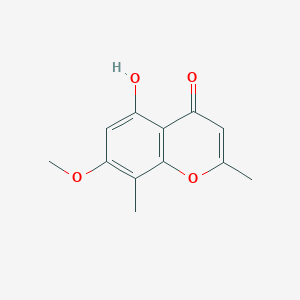
![phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B12745520.png)
